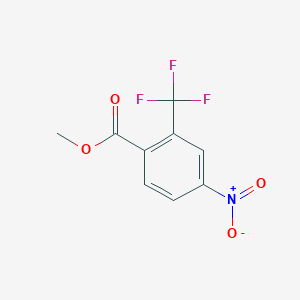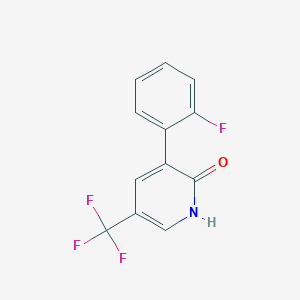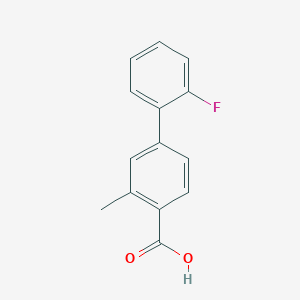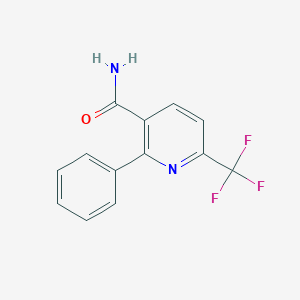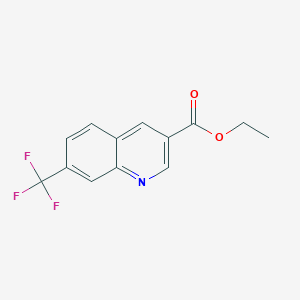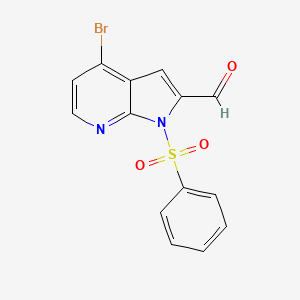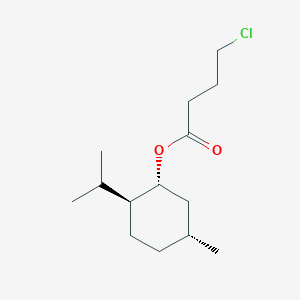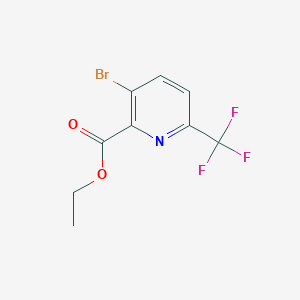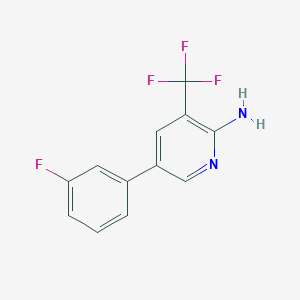![molecular formula C8H4F5NO2 B1391626 Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215583-64-4](/img/structure/B1391626.png)
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Vue d'ensemble
Description
“Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid” is an organic compound with the molecular formula C8H4F5NO2 . It has a molecular weight of 241.12 . The compound is characterized by the presence of a pyridinyl group, which is a six-membered aromatic ring containing one nitrogen atom .
Molecular Structure Analysis
The InChI code for “Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid” is 1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application vary depending on the specific derivative and its intended use. For example, Fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market for crop protection .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Drugs
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
- Methods of Application : The methods of application depend on the specific drug and its intended use. For example, Ubrogepant is used for acute migraine with or without visual disturbances .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Application Summary : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : Various methods of synthesizing TFMP derivatives have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
4. Development of Agrochemical and Pharmaceutical Compounds
- Application Summary : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : The methods of application depend on the specific compound and its intended use. For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
5. Synthesis of TFMP Intermediates
- Application Summary : TFMP and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
- Methods of Application : Various methods of synthesizing TFMP derivatives have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic . The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .
6. Development of Pesticides
- Application Summary : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods of Application : The methods of application depend on the specific compound and its intended use. For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-2-1-4(3-14-5)8(11,12)13/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSEGCDPAHKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



